molecular formula C2H7NO3S B12420787 Taurine-13C2,15N

Taurine-13C2,15N

Cat. No.: B12420787
M. Wt: 128.13 g/mol
InChI Key: XOAAWQZATWQOTB-VMIGTVKRSA-N
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Description

Taurine-13C2,15N, also known as 2-Aminoethanesulfonic acid-13C2,15N, is a stable isotope-labeled compound of taurine. Taurine is a sulfur-containing amino acid and an organic osmolyte involved in cell volume regulation. It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Taurine-13C2,15N is synthesized by incorporating stable heavy isotopes of carbon (13C) and nitrogen (15N) into the taurine molecule. The synthetic route involves the use of isotope-labeled precursors in a controlled environment to ensure the incorporation of the isotopes at specific positions within the taurine molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotope-labeled starting materials. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is then packaged and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Taurine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hypochlorous acid for oxidation reactions. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound include taurine chloramine from oxidation reactions and various bile salts from substitution reactions .

Scientific Research Applications

Taurine-13C2,15N has a wide range of scientific research applications, including:

Mechanism of Action

Taurine-13C2,15N exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of taurine is essential .

Properties

Molecular Formula

C2H7NO3S

Molecular Weight

128.13 g/mol

IUPAC Name

2-(15N)azanyl(1,2-13C2)ethanesulfonic acid

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1,3+1

InChI Key

XOAAWQZATWQOTB-VMIGTVKRSA-N

Isomeric SMILES

[13CH2]([13CH2]S(=O)(=O)O)[15NH2]

Canonical SMILES

C(CS(=O)(=O)O)N

Origin of Product

United States

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